Hydrofurimazine: A Technical Guide for Advanced Bioluminescence Imaging
Hydrofurimazine: A Technical Guide for Advanced Bioluminescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofurimazine (HFz) is a synthetic imidazopyrazinone-based substrate developed for the NanoLuc® luciferase, a highly catalytic enzyme engineered for sensitive bioluminescence imaging (BLI).[1][2] It is an analog of furimazine (Fz), the foundational substrate for NanoLuc®, designed to overcome some of the limitations of the parent compound, particularly its poor aqueous solubility.[2][3] This enhanced solubility allows for the delivery of higher doses in in-vivo studies, leading to brighter and more sustained light emission.[4][5] Hydrofurimazine is a crucial tool for researchers requiring high-sensitivity detection in various biological models, including viral infection and oncology studies.[6][7]
Chemical Structure and Properties
Hydrofurimazine is chemically known as 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7h)-one.[1] Its structure incorporates a hydroxyl group on the phenyl ring, which significantly enhances its aqueous solubility compared to furimazine.[2]
Chemical Identity:
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Formal Name: 8-Benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)imidazo(1,2-a)pyrazin-3(7h)-one[1]
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Molecular Formula: C₂₄H₁₉N₃O₃[1]
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Formula Weight: 397.43[1]
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CAS Number: 2179052-10-7[1]
Caption: Chemical structure of Hydrofurimazine.
Physicochemical Properties
Hydrofurimazine is typically supplied as a powder and is soluble in DMSO.[1] It exhibits greater stability than its parent compound, furimazine.[1]
| Property | Description | Reference |
| Purity | ≥98% | [1] |
| Formulation | Powder | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | >2 years at -20°C | [1] |
| Solubility | DMSO | [1] |
Comparative Analysis with Furimazine and Fluorofurimazine (B12065213)
Hydrofurimazine was developed to improve upon the physicochemical properties of furimazine. Another advanced analog, fluorofurimazine (FFz), offers further enhancements in brightness.
| Property | Furimazine (Fz) | Hydrofurimazine (HFz) | Fluorofurimazine (FFz) | Reference |
| Aqueous Solubility | Poor | Enhanced | Enhanced | [2][3] |
| Key Structural Feature | Unsubstituted phenyl ring | Hydroxyl group on the phenyl ring | Fluorine substitutions on the phenyl ring | [2] |
| In Vivo Brightness | Baseline | Brighter than Fz | Brighter than both Fz and HFz (approx. 8.6-9 fold vs Fz) | [2][5] |
| Signal Duration | Standard | Prolonged compared to Fz | High peak brightness | [2][8] |
Mechanism of Action: Bioluminescence through NanoLuc® Luciferase
Hydrofurimazine functions as a substrate for the engineered NanoLuc® luciferase. The enzymatic reaction is ATP-independent, a key advantage for extracellular and in-vitro assays.[8] In the presence of oxygen, NanoLuc® catalyzes the oxidation of hydrofurimazine, resulting in the emission of a bright, glow-type luminescence.
Caption: Signaling pathway of Hydrofurimazine with NanoLuc® Luciferase.
Experimental Protocols and Applications
Hydrofurimazine's enhanced aqueous solubility makes it particularly well-suited for in-vivo bioluminescence imaging, where higher substrate concentrations are often required for sensitive and prolonged signal detection.[4][6]
Key Applications:
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Viral Infection Dynamics: Hydrofurimazine, in combination with the NanoBiT® system, has been used to monitor the dynamics of viral infections in living mice over extended periods.[6][7]
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Oncology Research: It is used to track tumor growth and the efficacy of cancer therapies, such as visualizing CAR-T cells in preclinical models.[5]
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Two-Population Imaging: The bright signal from the NanoLuc®/Hydrofurimazine system allows for dual-luciferase imaging in the same animal when paired with an orthogonal system like firefly luciferase and its substrate.[5]
General Protocol for In Vivo Bioluminescence Imaging:
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Substrate Preparation: Due to its improved solubility, hydrofurimazine can be reconstituted in aqueous buffers like sterile phosphate-buffered saline (PBS).[2] For extended-release formulations, an excipient such as Poloxamer-407 may be used.[2]
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Animal Model Preparation: The animal model should be engineered to express NanoLuc® luciferase or a fusion protein like Antares in the cells or tissues of interest.[5]
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Substrate Administration: The reconstituted hydrofurimazine solution is typically administered to the animal via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6] The higher solubility of hydrofurimazine allows for a larger dose to be administered in a smaller volume compared to furimazine.[5]
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Bioluminescence Imaging: Following substrate administration, the animal is placed in a bioluminescence imaging system. The light emission can be monitored over time to track the biological process of interest.[6] The signal from hydrofurimazine is noted to be more intense and prolonged, offering a wider imaging window.[8]
Caption: General experimental workflow for in vivo imaging.
Conclusion
Hydrofurimazine represents a significant advancement in bioluminescence technology. Its superior aqueous solubility compared to furimazine allows for higher dosing and, consequently, brighter and more sustained signals in in-vivo imaging applications.[1][5] This makes it an invaluable tool for researchers in diverse fields such as virology, oncology, and drug development, enabling more sensitive and dynamic tracking of biological processes in living subjects. The development of hydrofurimazine and its analogs continues to expand the capabilities of the powerful NanoLuc® luciferase system.[3]
References
- 1. 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one | C24H19N3O2 | CID 136008305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)- | C27H23N3O3 | CID 135934879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. excenen.com [excenen.com]
- 7. benchchem.com [benchchem.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
